molecular formula C19H18N2O4 B14143477 (2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid CAS No. 957023-30-2

(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid

Cat. No.: B14143477
CAS No.: 957023-30-2
M. Wt: 338.4 g/mol
InChI Key: APRQGWNHKABZEG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This interaction can affect various signaling pathways and cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter with various physiological roles.

Uniqueness

(alphaR)-alpha-[[(5-Methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino]benzeneacetic acid is unique due to its specific structural features, such as the methoxy and methyl groups on the indole ring. These modifications can influence its reactivity and biological activity, distinguishing it from other indole derivatives .

Properties

CAS No.

957023-30-2

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(2R)-2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C19H18N2O4/c1-21-15-9-8-14(25-2)10-13(15)11-16(21)18(22)20-17(19(23)24)12-6-4-3-5-7-12/h3-11,17H,1-2H3,(H,20,22)(H,23,24)/t17-/m1/s1

InChI Key

APRQGWNHKABZEG-QGZVFWFLSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.